![molecular formula C11H13ClN2O3 B14194605 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate CAS No. 910452-19-6](/img/structure/B14194605.png)
3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate: is an organic compound that features a chloropropyl group and a hydroxyhydrazinylidene moiety attached to a benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate typically involves the reaction of 3-chloropropyl benzoate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyhydrazinylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology: In biological research, 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyhydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
3-Chloropropyl benzoate: Lacks the hydroxyhydrazinylidene moiety, making it less reactive in certain biochemical applications.
3-Chloro-2-hydroxypropyl methacrylate: Contains a similar chloropropyl group but differs in its overall structure and reactivity.
Uniqueness: 3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate is unique due to the presence of both the chloropropyl and hydroxyhydrazinylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Número CAS |
910452-19-6 |
|---|---|
Fórmula molecular |
C11H13ClN2O3 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
3-chloropropyl 3-[(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C11H13ClN2O3/c12-5-2-6-17-11(15)10-4-1-3-9(7-10)8-13-14-16/h1,3-4,7-8,14,16H,2,5-6H2 |
Clave InChI |
NEZFTBMSXZJEQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCCCCl)C=NNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


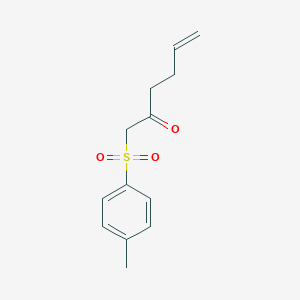
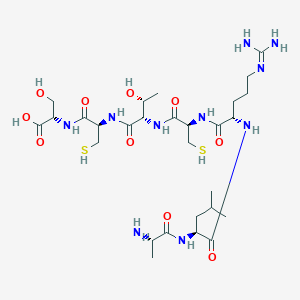
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
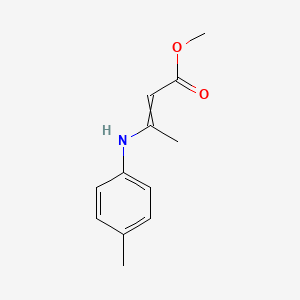
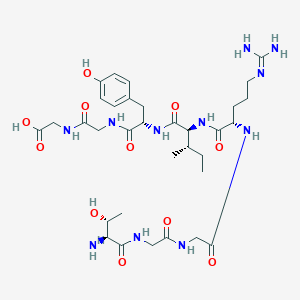
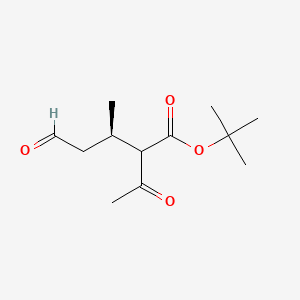


methylidene}hydroxylamine](/img/structure/B14194572.png)
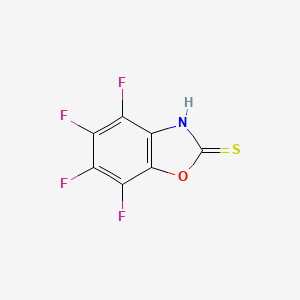

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
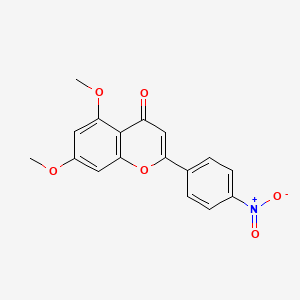
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
